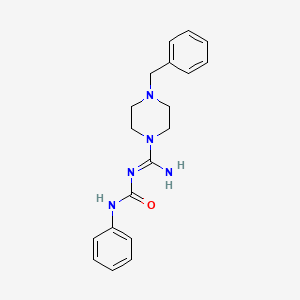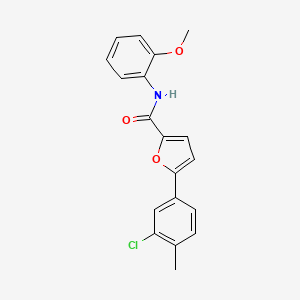
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide, also known as ABP-700, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the regulation of cellular processes. This inhibition leads to the suppression of various signaling pathways, resulting in the modulation of cellular functions.
Biochemical and physiological effects:
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide has several advantages for lab experiments, including its small size and ease of synthesis. However, the compound also has limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for the research on N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide. One area of interest is the development of more potent and selective analogs of the compound for use in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide and its potential applications in various diseases. Finally, the development of new methods for synthesizing N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide and its analogs could lead to more efficient and cost-effective production of these compounds.
Métodos De Síntesis
The synthesis of N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide involves the reaction of aniline with benzylamine in the presence of a carbodiimide coupling agent. The resulting product is then treated with a piperazine derivative to form N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide.
Aplicaciones Científicas De Investigación
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have potential in the treatment of cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(1E)-1-[amino-(4-benzylpiperazin-1-yl)methylidene]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c20-18(22-19(25)21-17-9-5-2-6-10-17)24-13-11-23(12-14-24)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H3,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAOTVWWVVQRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=NC(=O)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/C(=N/C(=O)NC3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(phenylcarbamoyl)piperazine-1-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)



![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)

![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)

![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)